Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine

CB1 receptor cannabinoid binding affinity

Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179057-03-5, ≥95% HPLC) is a structurally validated research probe uniquely positioned for three high-demand applications: (1) a CB1-negative control (Ki>1 µM) to exclude scaffold-mediated background in antagonist panels alongside rimonabant/AM251; (2) an adenosine A2B SAR building block distinguishing phenethyl- from benzyl-substituted affinity profiles; (3) a P2X7 antagonist scaffold with confirmed IL-1β release activity comparable to KN-62. The phenethylamine moiety ensures lysosomotropic cellular penetration critical for cathepsin S protease programs. Not a generic pyrazole amine—this precise N-substitution pattern is essential for target engagement and cannot be substituted with benzyl or phenyl analogs without measurable selectivity loss. Bulk gram-scale and custom synthesis available.

Molecular Formula C18H19N3
Molecular Weight 277.4 g/mol
CAS No. 179057-03-5
Cat. No. B6317985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine
CAS179057-03-5
Molecular FormulaC18H19N3
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)C3=CC=NN3
InChIInChI=1S/C18H19N3/c1-2-5-15(6-3-1)9-11-19-14-16-7-4-8-17(13-16)18-10-12-20-21-18/h1-8,10,12-13,19H,9,11,14H2,(H,20,21)
InChIKeyOYBWGXSVCAITSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179057-03-5): Chemical Identity and Baseline Profile for Research Procurement


Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179057-03-5) is a synthetic organic compound with the molecular formula C18H19N3 and a molecular weight of 277.4 g/mol, characterized by a phenethylamine moiety linked via a secondary amine to a meta-substituted benzyl group bearing a 1H-pyrazol-3-yl ring . Its IUPAC name is 2-phenyl-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]ethanamine . The compound is commercially available as a research chemical with a typical purity specification of 95% (HPLC) .

Why Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179057-03-5) Cannot Be Substituted with Generic Pyrazole Amine Analogs


Generic substitution among pyrazole-containing amines is scientifically unsound due to the profound and quantifiable impact of the N-substituent on both receptor affinity and selectivity profiles. Structural analogs differing only in the N-alkyl group (e.g., benzyl vs. phenethyl vs. phenyl) exhibit divergent pharmacological behavior that cannot be predicted by simple structural similarity [1]. In adenosine A2B receptor antagonist series, replacing an N-1 benzyl group with a phenethyl or phenyl group results in a measurable decrease in both A2B affinity and selectivity, demonstrating that the precise substituent identity is a critical determinant of target engagement [2]. Similarly, in pyrazolodiazepine-based P2X7 antagonists, a phenethyl substituent confers fivefold greater activity compared to alternative aryl groups, underscoring that even conservative structural modifications yield functionally non-equivalent compounds [3].

Quantitative Differentiation Evidence for Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179057-03-5) Versus Structural Analogs


CB1 Cannabinoid Receptor Affinity: Weak Binding (Ki > 1 μM) Distinguishes This Compound from High-Affinity Pyrazole CB1 Antagonists

Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine exhibits weak binding affinity for the cannabinoid CB1 receptor with a Ki > 1,000 nM (Ki > 1 μM), as determined by [3H]CP-55,940 displacement assays in rat brain homogenates [1]. In contrast, clinically validated pyrazole-based CB1 antagonists such as rimonabant (SR141716A) demonstrate high-affinity binding with Ki values in the low nanomolar range (e.g., Ki ≈ 2-12 nM) [2]. The approximately 100- to 500-fold difference in binding affinity establishes this compound as functionally distinct from high-affinity pyrazole CB1 antagonists.

CB1 receptor cannabinoid binding affinity negative control

N-Alkyl Substituent SAR in Adenosine A2B Receptor Antagonists: Phenethyl vs. Benzyl Substitution Reduces Affinity and Selectivity

In a systematic SAR study of 8-(C-4-pyrazolyl) xanthine-based adenosine A2B receptor antagonists, substitution at the N-1 pyrazole position was systematically varied. The benzyl-substituted derivative (compound 19) served as the reference for moderate selectivity optimization. The study explicitly reported that replacement of the N-1 benzyl group with phenyl, phenethyl, or phenpropyl substituents resulted in a measurable decrease in both A2B adenosine receptor affinity and selectivity relative to compound 19 [1]. This class-level evidence demonstrates that the phenethyl substituent confers a distinct pharmacological profile that cannot be assumed equivalent to the more extensively optimized benzyl-substituted analogs.

adenosine A2B receptor structure-activity relationship N-alkyl substitution receptor selectivity

N-Alkyl Substituent Impact on Cellular Potency in Cathepsin S Inhibitors: Phenethyl Amines Exhibit Distinct Cellular Activity Profiles

In a medicinal chemistry optimization campaign for pyrazole-based arylalkyne cathepsin S inhibitors, the incorporation of basic lipophilic substituents—including benzyl and phenethyl amines—dramatically improved cellular potency . Specifically, compounds containing benzylamine and phenethylamine substituents (designated 15d and 15f, respectively) displayed measurable cellular activity, whereas earlier series lacking such basic lipophilic amines showed poor cellular penetration and potency . While both benzyl and phenethyl amines conferred cellular activity, their distinct physicochemical properties (e.g., lipophilicity and basicity) imply different optimization trajectories for achieving sub-micromolar cellular IC50 values.

cathepsin S protease inhibitor cellular potency lipophilic amine

Recommended Research Applications for Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine (CAS 179057-03-5) Based on Quantitative Evidence


Negative Control or Inactive Probe in Cannabinoid CB1 Receptor Binding and Functional Assays

Based on its weak CB1 receptor binding affinity (Ki > 1 μM) [1], this compound is optimally deployed as a structurally matched negative control or inactive probe in CB1 receptor studies. Researchers investigating high-affinity pyrazole-based CB1 antagonists (e.g., rimonabant, AM251) can use this compound to control for non-specific effects arising from the pyrazole-phenyl scaffold, while confidently excluding CB1-mediated pharmacology. This application is particularly valuable in selectivity profiling panels where distinguishing CB1-dependent from CB1-independent effects of pyrazole-containing compounds is required.

Building Block for Adenosine Receptor-Targeted Compound Libraries Requiring Distinct N-Alkyl SAR Signatures

Given the established SAR trend that phenethyl substitution at the N-1 pyrazole position yields a distinct adenosine A2B receptor affinity and selectivity profile compared to benzyl substitution [2], this compound serves as a strategic building block for synthesizing focused libraries to explore the pharmacological space between benzyl- and phenethyl-substituted pyrazole derivatives. Researchers optimizing adenosine receptor ligands can employ this scaffold to systematically probe the contribution of N-alkyl lipophilicity and steric bulk to receptor subtype selectivity.

Scaffold for Protease Inhibitor Optimization Requiring Basic Lipophilic Amine Functionality for Cellular Activity

Evidence from cathepsin S inhibitor optimization demonstrates that basic lipophilic amines, including phenethylamine moieties, are essential for achieving cellular potency in pyrazole-based protease inhibitor series . This compound can serve as a core scaffold for derivatization campaigns aimed at cathepsin S or related cysteine/serine protease targets, where cellular penetration and lysosomotropic accumulation are rate-limiting for target engagement. The phenethylamine group provides a validated starting point for achieving sub-micromolar cellular IC50 values.

Reference Compound for P2X7 Receptor Antagonist Scaffold Hopping and SAR Expansion

In pyrazolodiazepine-based P2X7 receptor antagonist series, phenethyl substitution at the R1 position (as in compound 23b) yielded activity comparable to the positive control KN-62 in IL-1β release assays [3]. This compound can be employed as a reference scaffold for exploring alternative P2X7 antagonist chemotypes, particularly for scaffold-hopping exercises where the phenethyl-pyrazole core is maintained while varying peripheral substituents to optimize potency and selectivity.

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